Sol in 9.5 parts water at 15 °C; freely sol in alcohol, ether, chloroform, acetone; sparingly sol in benzene, petroleum ether Very soluble in hot water In water, 1.0X10+5 mg/L, temp not specified
The exact mass of the compound Scopolamine is 303.1471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in 9.5 parts water at 15 °c; freely sol in alcohol, ether, chloroform, acetone; sparingly sol in benzene, petroleum ethervery soluble in hot waterin water, 1.0x10+5 mg/l, temp not specified. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Tropanes - Scopolamine Derivatives. It belongs to the ontological category of 3-hydroxy carboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
Model for Cholinergic Dysfunction and Alzheimer's Disease
Scopolamine's ability to readily cross the blood-brain barrier makes it a valuable tool for inducing temporary states of cholinergic dysfunction in animal models.
Cholinergic dysfunction, characterized by a decrease in the neurotransmitter acetylcholine, is a hallmark of Alzheimer's disease.
By blocking muscarinic acetylcholine receptors in the brain, scopolamine mimics some of the cognitive impairments observed in Alzheimer's patients, such as memory problems and learning difficulties [1].
This allows researchers to study the mechanisms underlying these impairments and test potential therapeutic interventions for Alzheimer's disease [1].
Source
Scopolamine, a Toxin-Induced Experimental Model, Used for Research in Alzheimer's Disease:
Studying Memory and Learning
Scopolamine's effects on memory and learning have also made it a relevant research subject in cognitive neuroscience.
Studies investigate how scopolamine disrupts memory consolidation, the process by which short-term memories are transformed into long-term memories.
By understanding how scopolamine affects this process, researchers can gain insights into the normal functioning of memory and identify potential targets for treating memory disorders [2].
Source
The Muscarinic Cholinergic System and Human Memory and Learning:
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
GHS Hazard Statements
H300: Fatal if swallowed [Danger Acute toxicity, oral]; H310: Fatal in contact with skin [Danger Acute toxicity, dermal]; H330: Fatal if inhaled [Danger Acute toxicity, inhalation]
Livertox Summary
Scopolamine as a natural plant alkaloid that has potent anticholinergic effects and is used to treat mild to moderate nausea, motion sickness and allergic rhinitis. Scopolamine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
Drug Classes
Gastrointestinal Agents
Therapeutic Uses
Adjuvants, Anesthesia; Antiemetics; Muscarinic Antagonists; Mydriatics; Parasympatholytics Although transdermal scopolamine has been shown to decrease basal acid output and inhibit betazole-, pentagastrin-, and peptone-stimulated gastric acid secretion in healthy individuals, it has not been determined whether transdermal scopolamine is effective in the adjunctive treatment of peptic ulcer disease. /Use is not currently included in the labeling approved by the US FDA/ Transdermal scopolamine has shown minimal antiemetic activity against chemotherapy-induced vomiting. /Use is not currently included in the labeling approved by the US FDA/ Scopolamine hydrobromide is used as a mydriatic and cycloplegic, especially when the patient is sensitive to atropine or when less prolonged cycloplegia is required. The effects of the drug appear more rapidly and have a shorter duration of action than those of atropine. Scopolamine hydrobromide is also used in the management of acute inflammatory conditions (i.e., iridocyclitis) of the iris and uveal tract. /Scopolamine hydrobromide/ MEDICATION (VET): Antispasmodic agents (eg, scopolamine) inhibit cholinergic activity from visceral receptors. Consequently, they may inhibit vomiting associated with excessive contraction of GI smooth muscle. These drugs are rarely effective in small animals. Scopolamine is used principally for the prevention of nausea and vomiting induced by motion or recovery from anesthesia and surgery. The drug is also used as an adjunct to anesthesia. Scopolamine's usefulness in chronic forms of therapy (e.g., in the adjunctive treatment of peptic ulcer disease) is generally limited by its adverse effects, especially CNS effects. Unlabeled uses: Treatment of postoperative and chemotherapy-induced nausea and vomiting. /Scopolamine hydrobromide (oral)/ Scopolamine hydrobromide inhibits excessive motility and hypertonus of the GI tract in such conditions as the irritable colon syndrome, mild dysentery, diverticulitis, pylorospasm, and cardiospasm. It may also prevent motion sickness. /Scopolamine hydrobromide (oral)/ Scopolamine hydrobromide injection is indicated as a sedative and tranquilizing depressant to the central nervous system. ... Frequently, it is given as a preanesthetic medicament for both its sedative-tranquilizing and antisecretory actions. It is an effective antiemetic. It is used in maniacal states, in delirium tremens and in obstetrics. /Scopolamine hydrobromide (injection)/ Scopolamine hydrobromide tablets are used as an anticholinergic, CNS depressant; in the symptomatic treatment of postencephalitic parkinsonism and paralysis agitans; in spastic states; and, locally as a substitute for atropine in ophthalmology. /Scopolamine hydrobromide (oral)/
Pharmacology
Scopolamine is a tropane alkaloid derived from plants of the nightshade family (Solanaceae), specifically Hyoscyamus niger and Atropa belladonna, with anticholinergic, antiemetic and antivertigo properties. Structurally similar to acetylcholine, scopolamine antagonizes acetylcholine activity mediated by muscarinic receptors located on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation. The agent is used to cause mydriasis, cycloplegia, to control the secretion of saliva and gastric acid, to slow gut motility, and prevent vomiting.
MeSH Pharmacological Classification
Adjuvants, Anesthesia
ATC Code
A - Alimentary tract and metabolism A04 - Antiemetics and antinauseants A04A - Antiemetics and antinauseants A04AD - Other antiemetics A04AD01 - Scopolamine N - Nervous system N05 - Psycholeptics N05C - Hypnotics and sedatives N05CM - Other hypnotics and sedatives N05CM05 - Scopolamine S - Sensory organs S01 - Ophthalmologicals S01F - Mydriatics and cycloplegics S01FA - Anticholinergics S01FA02 - Scopolamine
Mechanism of Action
Although other antimuscarinics have been used in the prevention of motion sickness, it appears that scopolamine is most effective. Scopolamine apparently corrects some central imbalance of acetylcholine and norepinephrine that may occur in patients with motion sickness. It has been suggested that antimuscarinics may block the transmission of cholinergic impulses from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center; these effects result in prevention of motion-induced nausea and vomiting. The sole active agent of Transderm Scoop is scopolamine, a belladonna alkaloid with well known pharmacological properties. It is an anticholinergic agent which acts: i) as a competitive inhibitor at postganglionic muscarinic receptor sites of the parasympathetic nervous system, and ii) on smooth muscles that respond to acetylcholine but lack cholinergic innervation. It has been suggested that scopolamine acts in the central nervous system (CNS) by blocking cholinergic transmission from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center.
KEGG Target based Classification of Drugs
G Protein-coupled receptors Rhodopsin family Acetylcholine (muscarinic) CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]
The use of scopolamine to produce tranquilization and amnesia in a variety of circumstances, including labor, is declining and of questionable value. Given alone in the presence of pain or severe anxiety, scopolamine may induce outbursts of uncontrolled behavior. Scopolamine in therapeutic doses normally causes CNS depression manifested as drowsiness, amnesia, fatigue, and dreamless sleep, with a reduction in rapid eye movement (REM) sleep. It also causes euphoria and is therefore subject to some abuse. The depressant and amnesic effects formerly were sought when scopolamine was used as an adjunct to anesthetic agents or for preanesthetic medication. However, in the presence of severe pain, the same doses of scopolamine can occasionally cause excitement, restlessness, hallucinations, or delirium. These excitatory effects resemble those of toxic doses of atropine. Scopolamine-induced inhibition of salivation occurs within 30 minutes or within 30 minutes to 1 hour and peaks within 1 or 1-2 hours after IM or oral administration, respectively; inhibition of salivation persists for up to 4-6 hours. Following IV administration of a 0.6-mg dose in one study, amnesia occurred within 10 minutes, peaked between 50-80 minutes, and persisted for at least 120 minutes after administration. Following IM administration of a 0.2-mg dose of scopolamine in one study, antiemetic effect occurred within 15-30 minutes and persisted for about 4 hours. Following IM administration of a 0.1- or 0.2-mg dose in another study, mydriasis persisted for up to 8 hours. The transdermal system is designed to provide an antiemetic effect with an onset of about 4 hours and with a duration of up to 72 hours after application. Small doses of ... scopolamine inhibit the activity of sweat glands innervated by sympathetic cholinergic fibers, and the skin becomes hot and dry. Sweating may be depressed enough to raise the body temperature, but only notably so after large doses or at high environmental temperatures. For more Drug Warnings (Complete) data for SCOPOLAMINE (21 total), please visit the HSDB record page.
Biological Half Life
Following application of a single transdermal scopolamine system that delivered approximately 1 mg/72 hours, the average elimination half-life of the drug was 9.5 hours.
Use Classification
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Methods of Manufacturing
Scopolamine is a tropane alkaloid isolated from Datura metel L., Scopola carniolica Jacq., and other Solanaceae.
Analytic Laboratory Methods
COMPARATIVE STUDIES OF COLORIMETRIC, POLAROGRAPHIC, & GAS CHROMATOGRAPHIC METHODS FOR QUANT DETERMINATION OF SCOPOLAMINE IN PHARMACEUTICAL PREPN. GC WAS FAVORED METHOD WITH CAPACITY TO SOLVE ROUTINE ANALYSIS AS WELL AS DIFFICULT PROBLEMS SUCH AS CONTENT UNIFORMITY. AUTOMATED PRE-COLUMN DERIVATIZATION SYSTEM & COUPLING OF THIS AUTOANALYZER-TYPE SYSTEM WITH HIGH-PERFORMANCE LIQ CHROMATOGRAPHY IS DISCUSSED. LINEARITY OF SYSTEM FOR HYOSCYAMINE & ERGOTAMINE IS SIGNIFICANT IN CONCN RANGES OF 80-200 NG & 240-720 NG/INJECTION, RESPECTIVELY. Analyte: scopolamine hydrobromide; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /scopolamine hydrobromide/ Analyte: scopolamine hydrobromide; matrix: chemical identification; procedure: reaction with chlorine and chloroform; formation of a brownish color /scopolamine hydrobromide/ For more Analytic Laboratory Methods (Complete) data for SCOPOLAMINE (19 total), please visit the HSDB record page.
Clinical Laboratory Methods
Analyte: scopolamine; matrix: blood (whole), urine; procedure: high-performance liquid chromatography with ultraviolet detection at 200.5 nm
Interactions
Scopolamine should be used with care in patients taking other drugs that are capable of causing CNS effects such as sedatives, tranquilizers, or alcohol. Special attention should be paid to potential interactions with drugs having anticholinergic properties; e.g., other belladonna alkaloids, antihistamines (including meclizine), tricyclic antidepressants, and muscle relaxants. The absorption of oral medications may be decreased during the concurrent use of scopolamine because of decreased gastric motility and delayed gastric emptying. Concomitant administration of antimuscarinics and corticosteroids may result in increased intraocular pressure. /Antimuscarinics/Antispasmodics/ Antacids may decrease the extent of absorption of some oral antimuscarinics when these drugs are administered simultaneously. Therefore, oral antimuscarinics should be administered at least 1 hour before antacids. Antimuscarinics may be administered before meals to prolong the effects of postprandial antacid therapy. However, controlled studies have failed to demonstrate a substantial difference in gastric pH when combined antimuscarinic and antacid therapy was compared with antacid therapy alone. /Antimuscarinics/Antispasmodics/ For more Interactions (Complete) data for SCOPOLAMINE (8 total), please visit the HSDB record page.
Stability Shelf Life
The commercially available transdermal system of scopolamine should be stored at controlled room temperature between 20 and 25 °C. Scopolamine hydrobromide should be stored in tight, light-resistant containers. Scopolamine hydrobromide injections should be stored in light-resistant, single-dose or multiple-dose containers, preferably of USP Type I glass, at 15 to 30 °C; freezing of the injections should be avoided. Commercially available scopolamine hydrobromide soluble tablets should be stored at controlled room temperature (15 to 30 °C). SENSITIVE TO LIGHT & AIR. /HYDROBROMIDE TRIHYDRATE/
1. Putcha L, Cintrón NM, Tsui J, Vanderploeg JM, Kramer WG. Pharmacokinetics and oral bioavailability of scopolamine in normal subjects. Pharm Res. 1989 Jun;6(6):481-5. doi: 10.1023/a:1015916423156. PMID: 2762223.
2. Drachman DA, Leavitt J. Human memory and the cholinergic system. A relationship to aging? Arch Neurol. 1974 Feb;30(2):113-21. doi: 10.1001/archneur.1974.00490320001001. PMID: 4359364.
3. More SV, Kumar H, Cho DY, Yun YS, Choi DK. Toxin-Induced Experimental Models of Learning and Memory Impairment. Int J Mol Sci. 2016 Sep 1;17(9):1447. doi: 10.3390/ijms17091447. PMID: 27598124; PMCID: PMC5037726.
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